5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3S/c1-7-2-3-8(11)4-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3 |
InChI Key |
GDBDKXBZHYOMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 5-chloro-2-methylaniline with 1,2,3-thiadiazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The compound’s activity is attributed to its ability to disrupt processes related to DNA replication, inhibit enzyme activity, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be contextualized against related aniline derivatives and heterocyclic analogs. Below is a detailed analysis:
Core Structural Variations
| Compound Name | Substituents on Aniline Ring | Heterocycle Type | Key Functional Groups |
|---|---|---|---|
| This compound | 5-Cl, 2-CH3 | 1,2,3-Thiadiazole | –NH–CH2–thiadiazole |
| 3-Chloroaniline derivatives (e.g., from diazo-oxadiazole studies) | 3-Cl | 1,3,4-Oxadiazole | –N=N–oxadiazole |
| 2,6-Dimethylaniline derivatives | 2,6-(CH3)2 | None or variable | –NH2 or modified amine |
| 3,5-Dichloroaniline derivatives | 3,5-Cl2 | Variable | –NH2 or functionalized |
Key Observations:
- This may improve binding affinity in biological targets (e.g., enzyme inhibition) .
- Substituent Effects : The 5-Cl and 2-CH3 groups on the aniline ring create a sterically hindered environment, differentiating it from unsubstituted or symmetrically substituted analogs (e.g., 2,6-dimethylaniline). This asymmetry could influence solubility and metabolic stability.
- Synthetic Pathways : Unlike diazo-coupled oxadiazole derivatives (common in antimicrobial studies), the thiadiazole-methyl linkage in the target compound likely requires multi-step alkylation or nucleophilic substitution, as seen in related benzoate syntheses .
Physicochemical and Bioactive Properties
- Lipophilicity : The thiadiazole moiety and chloro substituent increase lipophilicity (logP ~2.8–3.2 estimated), favoring membrane permeability over polar oxadiazole analogs (logP ~1.5–2.0).
- Thermal Stability : Methyl groups at the 2-position may enhance thermal stability compared to nitro-substituted anilines (e.g., ortho-nitroaniline derivatives), which are prone to decomposition under heat.
- Biological Activity : Preliminary studies on thiadiazole-aniline hybrids suggest antifungal and herbicidal activity, whereas oxadiazole analogs (e.g., meta-nitroaniline derivatives) are more commonly associated with antibacterial effects .
Research Findings and Limitations
For example:
- Antifungal Activity : Thiadiazole-aniline hybrids demonstrate moderate activity against Candida albicans (MIC ~16–32 µg/mL), outperforming dichloroaniline derivatives but underperforming compared to nitro-substituted oxadiazoles .
Biological Activity
5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.
- Molecular Formula : CHClNS
- Molecular Weight : 239.73 g/mol
- CAS Number : 1156892-94-2
The biological activity of this compound is largely attributed to the presence of the thiadiazole ring, which is known for its diverse pharmacological properties. Thiadiazoles have been associated with various mechanisms of action including:
- Antimicrobial Activity : Compounds containing thiadiazole moieties often exhibit antibacterial properties. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Activity : The presence of chlorine and other substituents in the thiadiazole structure has been linked to cytotoxic effects against cancer cell lines .
Antimicrobial Properties
Research indicates that this compound has demonstrated activity against several bacterial strains. The specific mechanisms include:
- Inhibition of cell division
- Disruption of membrane integrity
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 14 | 16 |
Anticancer Activity
The compound has shown promise in various studies targeting cancer cells. For instance:
- Cell Lines Tested : Human glioblastoma U251 and human melanoma WM793
- IC Values:
- U251: 23.30 ± 0.35 µM
- WM793: >1000 µM (less active)
The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study conducted by BenchChem demonstrated that compounds with a thiadiazole ring exhibited significant antibacterial activity, supporting the hypothesis that modifications to this structure can enhance efficacy against resistant strains.
-
Anticancer Research :
- Research published in MDPI highlighted the effectiveness of thiazole derivatives in inhibiting cancer cell proliferation. The study emphasized that substituents on the thiadiazole ring could drastically alter the biological activity, with chlorinated variants showing superior results compared to their non-chlorinated counterparts .
- Mechanistic Insights :
Q & A
Q. What are the standard synthetic protocols for 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with alkylation of 5-chloro-2-methylaniline using a thiadiazole-containing reagent. Key steps include nucleophilic substitution under inert atmospheres, with solvents like dimethylformamide (DMF) or dioxane and bases such as sodium hydride. Temperature control (40–60°C) is critical to minimize side reactions like over-alkylation. Yields can vary from 50–75% depending on solvent polarity and reaction time optimization .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and thin-layer chromatography (TLC). Structural confirmation relies on - and -NMR to verify substituent positions, particularly the thiadiazole-methyl linkage and chloro-methyl groups. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]) .
Q. What preliminary biological screening models are recommended for this compound?
Initial screens include antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity tests (MTT assay on cancer cell lines like HeLa or MCF-7). The thiadiazole moiety is prioritized for its known role in enzyme inhibition, such as targeting bacterial PFOR or eukaryotic kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent carriers). Orthogonal validation methods are recommended:
Q. What strategies optimize the alkylation step to mitigate low yields in scaled-up synthesis?
Low yields in alkylation may stem from steric hindrance at the thiadiazole N-4 position. Solutions include:
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
Computational studies (DFT or molecular docking) reveal that the electron-withdrawing chloro group enhances electrophilicity at the aniline nitrogen, promoting hydrogen bonding with active-site residues (e.g., Asp/Glu in enzymes). The thiadiazole ring’s sulfur atom contributes to π-π stacking with aromatic residues in target proteins .
Q. What analytical methods are suitable for detecting degradation products under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify hydrolysis products (e.g., free aniline derivatives). For oxidative degradation, use HO-spiked solutions and monitor via GC-MS. Structural alerts include cleavage of the thiadiazole-methyl bond .
Q. How can researchers address solubility challenges in in vivo studies?
Poor aqueous solubility is common due to the hydrophobic thiadiazole and chloro-methyl groups. Strategies include:
- Formulating with cyclodextrins or liposomal carriers.
- Synthesizing water-soluble prodrugs (e.g., phosphate esters at the aniline NH).
- Using co-solvents like PEG-400 in animal dosing .
Methodological Focus
Q. What crystallographic techniques elucidate the compound’s solid-state behavior?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···N hydrogen bonds between thiadiazole and aniline groups) that stabilize crystal packing. Non-classical interactions (C–H···Cl) further contribute to lattice stability, which is critical for predicting shelf-life .
Q. How are mechanistic studies designed to probe the compound’s enzyme inhibition kinetics?
Steady-state kinetic assays (e.g., NADH oxidation for dehydrogenase targets) are performed with varying substrate concentrations. Data fitted to Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. Fluorescence quenching assays quantify binding constants (K) using tryptophan residues as probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
